Histidine hydantoin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40950-46-7 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(5S)-5-(1H-imidazol-5-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N4O2/c12-6-5(10-7(13)11-6)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H2,10,11,12,13)/t5-/m0/s1 |
InChI Key |
BLKGOXMBLUVZLQ-YFKPBYRVSA-N |
SMILES |
C1=C(NC=N1)CC2C(=O)NC(=O)N2 |
Isomeric SMILES |
C1=C(NC=N1)C[C@H]2C(=O)NC(=O)N2 |
Canonical SMILES |
C1=C(NC=N1)CC2C(=O)NC(=O)N2 |
Other CAS No. |
40950-46-7 |
Synonyms |
histidine hydantoin |
Origin of Product |
United States |
Biochemical Pathways of Histidine Hydantoin Formation and Degradation
L-Histidine Catabolic Cascade to Hydantoin-5-Propionate
The catabolism of L-histidine into various compounds, including hydantoin-5-propionate, involves a sequence of chemical reactions. ebi.ac.uk This pathway is a significant route for processing excess histidine and contributes to the pool of intermediates for energy metabolism. news-medical.net The primary pathway involves four key enzymes that convert histidine to N-formiminoglutamate, which is then further processed to glutamate (B1630785). rsc.orgwikipedia.org
The first and rate-limiting step in histidine catabolism is the non-oxidative deamination of L-histidine, catalyzed by the cytosolic enzyme histidine ammonia-lyase (HAL), also known as histidase. nih.govwikipedia.orgebi.ac.uk This reaction eliminates the alpha-amino group of histidine as ammonia (B1221849) and results in the formation of trans-urocanic acid (urocanate). wikipedia.orgpu-toyama.ac.jp The enzyme utilizes a unique electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically from an internal alanine-serine-glycine tripeptide sequence within the enzyme itself. wikipedia.orgebi.ac.ukutah.edu The reaction mechanism involves the substrate attacking the MIO cofactor, followed by the abstraction of a beta-proton and the elimination of ammonia. ebi.ac.uk
The urocanate produced by HAL is subsequently hydrated in the second step of the pathway. wikipedia.org This reaction is catalyzed by the enzyme urocanase, also known as urocanate hydratase. wikipedia.orgontosight.ai Urocanase is found in the liver of many vertebrates and also in some bacteria. wikipedia.org The enzyme utilizes NAD+ as an electrophilic cofactor, which is a novel role for this molecule, typically known for its function in redox reactions. wikipedia.orgebi.ac.uk
The hydration of urocanate by urocanase yields the product 4-imidazolone-5-propionate (also referred to as imidazolonepropionate). wikipedia.orgwikipedia.org The catalytic mechanism involves the NAD+ cofactor acting as an electrophile, which attacks the urocanate molecule, leading to a rearrangement that facilitates the addition of a water molecule. wikipedia.orgyoutube.com This converts urocanate into 4,5-dihydro-4-oxo-5-imidazolepropanoate, the chemical name for 4-imidazolone-5-propionate. wikipedia.org
The third step in the pathway is the hydrolysis of 4-imidazolone-5-propionate. This reaction is catalyzed by the enzyme imidazolonepropionase, a metal-dependent hydrolase that contains a zinc ion in its active site. nih.govwikipedia.orgresearchgate.net The enzyme acts on the cyclic amide bond of 4-imidazolone-5-propionate, hydrolyzing it to produce N-formimino-L-glutamate (FIGLU). nih.govwikipedia.orgebi.ac.uk
Hydantoin-5-propionic acid is a known metabolite of histidine, and its presence in urine can indicate disorders related to folate metabolism. nih.govloinc.org While the direct enzymatic step producing hydantoin-5-propionate from an intermediate in the main pathway is not as clearly defined as the others, its formation is an established part of histidine catabolism. ebi.ac.ukontosight.ai It is considered to be formed from the pathway's intermediates.
The N-formiminoglutamate (FIGLU) produced by imidazolonepropionase is further metabolized in a reaction that links histidine catabolism to one-carbon metabolism. creative-proteomics.comnews-medical.net The formimino group of FIGLU is transferred to tetrahydrofolate (THF), a derivative of folic acid. news-medical.netresearchgate.net This reaction is catalyzed by the enzyme glutamate formiminotransferase, which yields two products: L-glutamate and 5-formiminotetrahydrofolate. news-medical.netreactome.org The L-glutamate can then be converted to α-ketoglutarate, an intermediate of the citric acid cycle, for energy production. news-medical.net
Alternative Metabolic Fates of Histidine Leading to Related Compounds
Beyond the primary catabolic pathway leading to glutamate, histidine serves as a precursor for other biochemically important molecules.
Histamine Synthesis : Histidine can be decarboxylated by the enzyme histidine decarboxylase to form histamine. nih.govresearchgate.net This reaction, which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor, occurs in various tissues, including mast cells and specific neurons. nih.gov Histamine is a potent local mediator of allergic and inflammatory responses, a regulator of gastric acid secretion, and a neurotransmitter in the brain. nih.govbioone.org
Carnosine Synthesis : In muscle and brain tissues, histidine is a precursor for the synthesis of the dipeptide carnosine. nih.govwikipedia.org The enzyme carnosine synthase catalyzes the formation of carnosine from L-histidine and β-alanine, a reaction that requires ATP. researchgate.net Carnosine functions as an important intracellular buffer and antioxidant. nih.govresearchgate.net
3-Methylhistidine Formation : Certain methyltransferase enzymes can convert histidine residues within proteins, particularly in actin and myosin, to 3-methylhistidine. wikipedia.org When muscle protein is broken down, 3-methylhistidine is released and excreted in the urine, serving as a biomarker for skeletal muscle breakdown. creative-proteomics.comwikipedia.org
Compound and Enzyme Data
Below are tables detailing the enzymes and chemical compounds mentioned in this article.
Table 1: Key Enzymes in Histidine Metabolism
| Enzyme Name | Abbreviation | EC Number | Function |
|---|---|---|---|
| Histidine Ammonia-Lyase | HAL | 4.3.1.3 | Converts L-histidine to urocanate and ammonia. wikipedia.orgebi.ac.uk |
| Urocanase | HutU | 4.2.1.49 | Hydrates urocanate to form 4-imidazolone-5-propionate. wikipedia.org |
| Imidazolonepropionase | HutI | 3.5.2.7 | Hydrolyzes 4-imidazolone-5-propionate to N-formiminoglutamate. nih.govwikipedia.org |
| Glutamate Formiminotransferase | - | 2.1.2.5 | Transfers the formimino group from N-formiminoglutamate to tetrahydrofolate, producing glutamate. news-medical.netreactome.org |
| Histidine Decarboxylase | HDC | 4.1.1.22 | Converts histidine to histamine. creative-proteomics.com |
Table 2: Chemical Compounds in Histidine Metabolism
| Compound Name | Formula | Pathway Role |
|---|---|---|
| Histidine | C6H9N3O2 | Starting essential amino acid. wikipedia.org |
| Histidine Hydantoin (B18101) (Hydantoin-5-propionate) | C6H8N2O4 | A metabolite of histidine catabolism. kegg.jp |
| Urocanic Acid (Urocanate) | C6H6N2O2 | Product of HAL action on histidine. wikipedia.org |
| 4-Imidazolone-5-propionate | C6H8N2O3 | Product of urocanase action on urocanate. wikipedia.org |
| N-Formiminoglutamate | C6H9NO5 | Product of imidazolonepropionase action. nih.gov |
| Glutamate | C5H9NO4 | Final product of the main catabolic pathway. news-medical.net |
| Tetrahydrofolate | C19H23N7O6 | Cofactor required for processing N-formiminoglutamate. reactome.org |
| Histamine | C5H9N3 | Product of histidine decarboxylation. nih.gov |
Microbial and Plant Biosynthesis of Histidine (Contextual Relevance)
The biosynthesis of the essential amino acid L-histidine is a complex, multi-step process that is remarkably conserved across bacteria, archaea, and plants. ontosight.aiwikipedia.org This pathway serves as the foundational context for understanding the metabolic origins of histidine-derived compounds. The process commences with the condensation of phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme ATP-phosphoribosyltransferase. ontosight.aibioone.orguwaterloo.ca This initial step is a critical regulatory point in the pathway, often subject to feedback inhibition by the final product, histidine. bioone.org
In microorganisms such as Escherichia coli and Salmonella typhimurium, the histidine biosynthetic pathway has been extensively studied and involves a series of eight genes (hisG, hisI, hisA, hisH, hisF, hisB, hisC, and hisD) that code for the necessary enzymes. uwaterloo.caasm.org Some of these genes encode bifunctional enzymes, allowing for a total of ten enzymatic reactions to complete the synthesis. uwaterloo.ca The pathway is intricately linked with purine (B94841) metabolism through shared intermediates. uwaterloo.ca
Table 1: Key Enzymes in Microbial Histidine Biosynthesis
| Enzyme Name | Gene (E. coli) | Function |
| ATP-phosphoribosyltransferase | hisG | Catalyzes the first committed step, the condensation of ATP and PRPP. asm.orgnih.gov |
| Phosphoribosyl-ATP pyrophosphohydrolase | hisI | Hydrolyzes phosphoribosyl-ATP to phosphoribosyl-AMP. ontosight.aiwikipedia.org |
| Phosphoribosyl-AMP cyclohydrolase | hisI | Catalyzes the formation of a key intermediate in the pathway. ontosight.ai |
| Imidazole (B134444) glycerol (B35011) phosphate synthase | hisH & hisF | Forms a complex to synthesize imidazole glycerol phosphate. ontosight.aiuwaterloo.ca |
| Histidinol-phosphate aminotransferase | hisC | A pyridoxal 5'-phosphate-containing enzyme involved in a transamination step. nih.gov |
| Histidinol-phosphate phosphatase | hisB | Dephosphorylates L-histidinol phosphate. nih.gov |
| Histidinol dehydrogenase | hisD | A bifunctional enzyme that catalyzes the final two oxidation steps to produce L-histidine. nih.gov |
Table 2: Key Enzymes in Plant Histidine Biosynthesis
| Enzyme Name | Designation | Function |
| ATP-phosphoribosyl transferase | HISN1 | Catalyzes the initial condensation of ATP and PRPP. bioone.orgichb.pl |
| Phosphoribosyl-ATP pyrophosphohydrolase / Phosphoribosyl-AMP cyclohydrolase | HISN2 | A bifunctional enzyme catalyzing the second and third steps. ichb.pl |
| Imidazole-glycerol phosphate synthase | HISN4 | A bifunctional enzyme involved in the formation of imidazole glycerol phosphate and linking to purine biosynthesis. ichb.pl |
| Histidinol-phosphate aminotransferase | HISN6 | Catalyzes the reversible conversion of imidazole acetol phosphate to L-histidinol phosphate. |
| Histidinol-phosphate phosphatase | HISN7 | The enzyme responsible for the dephosphorylation of histidinol-phosphate. bioone.org |
| Histidinol dehydrogenase | HISN8 | A bifunctional enzyme that carries out the final two oxidation steps to yield histidine. bioone.orgichb.pl |
The metabolic fate of histidine can lead to the formation of several compounds, including hydantoin-5-propionate, a hydantoin derivative. This process involves a series of enzymatic reactions that constitute a branch of the histidine catabolic pathway.
The initial step in this pathway is the non-oxidative deamination of L-histidine to trans-urocanate and ammonia, a reaction catalyzed by the enzyme histidase (also known as histidine ammonia-lyase). ontosight.ainih.govwikidoc.orgwikipedia.org This enzyme is found in the liver and skin of vertebrates and in some bacteria. nih.govscielo.org.mx
The subsequent step involves the hydration of trans-urocanate to 4-imidazolone-5-propionate (also referred to as imidazolonepropionate). This reaction is catalyzed by urocanase (urocanate hydratase). wikipedia.orgontosight.aiasm.org Urocanase is a homodimeric enzyme that utilizes NAD+ as an electrophile in its catalytic mechanism. wikipedia.orgasm.org The enzyme is found in some bacteria, the liver of many vertebrates, and has also been identified in plants like white clover. wikipedia.orgexpasy.org
The formation of the hydantoin ring structure occurs through the oxidation of 4-imidazolone-5-propionate to hydantoin-5-propionic acid . Research has indicated that this conversion can be catalyzed by xanthine oxidase . nih.govebi.ac.ukum.es
The degradation of hydantoin-5-propionic acid proceeds via hydrolysis to N-carbamoyl-L-glutamic acid. In certain bacteria, such as Burkholderia sp. HME13, this reaction is catalyzed by a metal-dependent hydantoin-5-propionic acid amidohydrolase . nih.govresearchgate.net This enzyme is part of the ergothioneine (B1671048) utilization pathway in this organism. nih.gov Further bacterial metabolism can then convert N-carbamoyl-L-glutamic acid to L-glutamic acid. nih.gov N-carbamoyl-L-glutamic acid is a known activator of carbamoyl (B1232498) phosphate synthetase 1, the first enzyme of the urea (B33335) cycle. caymanchem.com
Table 3: Pathway of Histidine Hydantoin Formation
| Step | Substrate | Enzyme | Product |
| 1 | L-Histidine | Histidase (Histidine ammonia-lyase) | trans-Urocanate + NH₃ |
| 2 | trans-Urocanate | Urocanase (Urocanate hydratase) | 4-Imidazolone-5-propionate |
| 3 | 4-Imidazolone-5-propionate | Xanthine Oxidase | Hydantoin-5-propionate |
Table 4: Pathway of this compound Degradation
| Step | Substrate | Enzyme | Product |
| 1 | Hydantoin-5-propionate | Hydantoin-5-propionic acid amidohydrolase | N-Carbamoyl-L-glutamic acid |
| 2 | N-Carbamoyl-L-glutamic acid | N-carbamoyl-L-glutamic acid amidohydrolase | L-Glutamic acid + CO₂ + NH₃ |
Enzymology of Histidine Hydantoin Metabolism
Histidine Ammonia-Lyase (HAL) Characterization
Histidine ammonia-lyase (HAL; EC 4.3.1.3), also known as histidase, is the first and rate-limiting enzyme in the catabolic pathway of L-histidine. It catalyzes the non-oxidative deamination of L-histidine to produce trans-urocanic acid and ammonia (B1221849). ebi.ac.ukqmul.ac.ukgenecards.org This reaction is a crucial step in the pathway that ultimately converts histidine to glutamate (B1630785). ebi.ac.ukqmul.ac.uk
Structural Biology of HAL: Quaternary Structure and Active Site Features
Based on crystal structures, HAL is a homotetrameric enzyme, meaning it is composed of four identical protein subunits. mdpi.comebi.ac.uk These four subunits assemble to form four active sites, with each active site being constructed from amino acid residues contributed by three of the four distinct monomers. mdpi.comebi.ac.uk This complex quaternary structure is essential for its catalytic function.
A defining feature of the HAL active site is the presence of a unique electrophilic cofactor, 4-methylidene-imidazole-5-one (MIO). ebi.ac.ukqmul.ac.ukebi.ac.uk The MIO group is not supplied externally but is formed autocatalytically after the protein is synthesized. This post-translational modification involves the cyclization and dehydration of a conserved internal tripeptide sequence, typically Alanine-Serine-Glycine (Ala-Ser-Gly). ebi.ac.ukqmul.ac.ukmdpi.comebi.ac.uk The MIO cofactor is highly electrophilic and plays a direct role in catalysis. Key amino acid residues within the active site are crucial for substrate binding and catalysis. For instance, in Pseudomonas putida HAL, residues such as Tyr53, His83, Asn195, Gln277, Tyr280, Arg283, Phe329, and Glu414 have been identified as important for activity through mutation studies. nih.gov The carboxylate group of Glu414, in particular, is proposed to act as a crucial base in the catalytic mechanism. nih.gov
Catalytic Mechanism and Cofactor Requirements (e.g., MIO)
The catalytic mechanism of HAL involves its MIO cofactor, which acts as an electrophile to facilitate the elimination of ammonia. ebi.ac.ukmdpi.com The reaction is proposed to proceed via a Friedel-Crafts-type mechanism. mdpi.com The process begins with the nucleophilic attack of the substrate's imidazole (B134444) ring on the electrophilic MIO cofactor. ebi.ac.ukmdpi.com This forms a covalent intermediate, which increases the acidity of the β-proton of the histidine substrate. mdpi.com A basic residue in the active site, such as Glu414 in P. putida HAL, then abstracts this non-acidic β-proton. ebi.ac.uknih.gov This is followed by the elimination of the α-amino group as ammonia and the release of the product, trans-urocanate, regenerating the enzyme's MIO group for the next catalytic cycle. ebi.ac.ukmdpi.com
Substrate Specificity and Enzyme Promiscuity with Histidine Analogues
HAL exhibits high specificity for its natural substrate, L-histidine. mdpi.com However, studies have shown that it can also display a degree of promiscuity by acting on certain histidine analogues. This provides insight into the structural constraints of the active site. For example, HAL from Geobacillus kaustophilus (GkHAL) can react with L-histidine methyl ester. mdpi.com Interestingly, specific mutations can broaden this specificity; mutants R280K and F325Y of GkHAL gained the ability to react with L-histidinamide, a substrate the wild-type enzyme cannot process. mdpi.com In other species, L-histidine methyl ester has been shown to act as a substrate for P. putida HAL and as an inhibitor for HAL from Achromobacter liquidum. mdpi.com The specificity of aromatic amino acid lyases like HAL is often determined by key residues in the active site that accommodate the substrate's side chain. researchgate.net
Kinetic Analysis of HAL Activity
The kinetic properties of HAL have been characterized in various organisms, revealing differences in substrate affinity (K_m) and catalytic turnover rate (k_cat). These parameters are crucial for understanding the enzyme's efficiency. The ratio k_cat/K_m is often used as a measure of catalytic efficiency. adarshcollege.inkhanacademy.orgnih.gov For example, mutations in key active site residues of P. putida HAL, such as Y53F, H83L, and E414A, led to dramatic decreases in activity, with the E414A mutant being over 20,000-fold less active than a reference mutant. nih.gov
Below is a table summarizing kinetic parameters for HAL from different sources.
| Enzyme Source | Temperature (°C) | pH | K_m (mM) | k_cat (s⁻¹) | Reference |
| Pseudomonas putida | 30 | 8.8 | 0.12 | 13.5 | scispace.com |
| Geobacillus kaustophilus | 85 | 8.5 | - | - | mdpi.com |
| Trypanosoma cruzi | - | - | - | - | rcsb.org |
Note: Kinetic parameters can vary significantly based on assay conditions.
Genetic and Evolutionary Aspects of hutH Gene (encoding HAL)
The gene encoding Histidine Ammonia-Lyase is designated as hutH. nih.govnih.gov In many bacteria, including Pseudomonas and Corynebacterium species, hutH is part of a larger gene cluster known as the histidine utilization (hut) operon. nih.govebi.ac.ukresearchgate.net This operon contains the genes for the enzymes required for the entire histidine degradation pathway. nih.govresearchgate.net The expression of the hut genes is typically regulated by a repressor protein (HutC) and induced by urocanate, the product of the HAL-catalyzed reaction. nih.gov
Sequence comparisons show that the hutH gene is conserved across different species, from bacteria to animals. genecards.orgnih.gov For example, the P. putida HutH protein shares 42% sequence identity with the HAL from Bacillus subtilis. nih.gov Some organisms possess multiple copies of hutH. In Pseudomonas fluorescens SBW25, two copies exist (hutH1 and hutH2), but only hutH2 encodes a functional enzyme, as hutH1 lacks the conserved Ala-Ser-Gly active site sequence required for MIO formation. nih.gov This suggests gene duplication and subsequent inactivation events have occurred during the evolution of this pathway. nih.gov
Hydantoinase (Hydantoin-5-propionic Acid Amidohydrolase) Enzymes
Downstream of histidine and urocanate metabolism, the intermediate 4-imidazolone-5-propionic acid is typically hydrolyzed by imidazolonepropionase (HutI). ebi.ac.uknih.gov However, this intermediate can also be converted to hydantoin-5-propionic acid. nih.gov A specific class of enzymes, known as hydantoinases, can then hydrolyze the cyclic amide bonds of this hydantoin (B18101) derivative. oup.comnih.gov
One such characterized enzyme is a hydantoin-5-propionic acid amidohydrolase (designated ErtD) from Burkholderia sp. HME13, which is involved in the utilization of ergothioneine (B1671048). oup.comnih.gov This enzyme catalyzes the hydrolysis of hydantoin-5-propionic acid to N-carbamoyl glutamic acid. oup.com The expression of the ertD gene in Burkholderia was found to be significantly upregulated when the cells were grown in a medium containing ergothioneine, indicating its role in this specific metabolic pathway. nih.govresearchgate.net
This type of hydantoinase is a metal-dependent enzyme. nih.gov The activity of the purified ErtD from Burkholderia sp. HME13 was significantly enhanced by the presence of manganese ions (Mn²⁺). oup.comnih.gov Kinetic analysis of the Mn²⁺-containing ErtD revealed a K_m value of 2.8 mM and a V_max of 16 U/mg for the substrate hydantoin-5-propionic acid. oup.comnih.gov The enzyme showed optimal activity at 45°C and a pH of 8.5. nih.govresearchgate.net The hydrolysis of hydantoin-5-propionic acid is also a known step in the metabolism of this compound in other biological systems, leading to N-carbamoyl-L-glutamic acid and subsequently L-glutamic acid. tandfonline.com
| Enzyme | Source | Substrate | Product | K_m (mM) | V_max (U/mg) | Optimal pH | Optimal Temp (°C) | Cofactor | Reference |
| ErtD | Burkholderia sp. HME13 | Hydantoin-5-propionic acid | N-carbamoyl glutamic acid | 2.8 | 16 | 8.5 | 45 | Mn²⁺ | oup.comnih.gov |
Enzymatic Hydrolysis of Hydantoin-5-propionate
The central step in the metabolism of the hydantoin intermediate derived from histidine catabolism is the enzymatic hydrolysis of hydantoin-5-propionate. This reaction is catalyzed by a specific metal-dependent amidohydrolase. In the bacterium Burkholderia sp. HME13, an enzyme encoded by the ertD gene has been identified as hydantoin-5-propionic acid amidohydrolase. researchgate.net This enzyme facilitates the cleavage of the hydantoin ring.
The hydrolysis reaction involves the addition of a water molecule across one of the amide bonds in the hydantoin ring. This ring-opening step converts hydantoin-5-propionate into N-carbamoyl-L-glutamate. researchgate.net This process is a key part of the "Hydantoinase Process," a widely recognized enzymatic method where a stereoselective hydantoinase first hydrolyzes a substituted hydantoin ring to its corresponding N-carbamoyl α-amino acid. researchgate.net The N-carbamoyl product is then typically further hydrolyzed by another enzyme, an N-carbamoylase, to yield a free amino acid. researchgate.net In the context of the ergothioneine utilization pathway, the product of hydantoin-5-propionate hydrolysis, N-carbamoyl-glutamic acid, is further processed. researchgate.net
Substrate Range and Stereospecificity of Hydantoinases
Hydantoinases are a class of cyclic amidohydrolases that exhibit significant diversity in their substrate range and stereospecificity. researchgate.netnih.gov This specificity is crucial in biotechnological applications for the production of optically pure amino acids. researchgate.net Generally, hydantoinases can be specific for either D- or L-enantiomers of substituted hydantoins, a characteristic determined by the structure of the loops surrounding the enzyme's active site. researchgate.net
Many characterized hydantoinases show a preference for the D-enantiomer. For example, a purified hydantoinase from one source was found to hydrolyze both L- and D-5-substituted hydantoins, but it was more effective with the D-form. researchgate.net Similarly, an enzyme from Blastobacter sp. hydrolyzes 5-substituted hydantoins D-stereospecifically. tandfonline.com A novel phenylhydantoinase identified in Escherichia coli (HyuA) is also D-stereospecific and shows a distinct preference for hydantoin derivatives with an aromatic side chain at the 5' position, such as hydroxyphenylhydantoin and phenylhydantoin. researchgate.netnih.govuniprot.org It displays significantly lower activity towards hydantoins with aliphatic side chains or unsubstituted hydantoin. uniprot.org
While D-specificity is common, L-selective hydantoinases are also known and are particularly valuable for producing L-amino acids. The enantioselectivity of these enzymes is not always absolute and can be altered through methods like directed evolution to invert a D-selective enzyme into an L-selective one. researchgate.net In contrast to the often-variable stereoselectivity of hydantoinases, the subsequent enzymes in the pathway, N-carbamoyl-amino acid amidohydrolases, frequently exhibit strict L-stereospecificity. researchgate.net
Molecular and Functional Characterization of Amidohydrolases (e.g., ErtD)
Amidohydrolases are a vast superfamily of enzymes that catalyze the hydrolysis of amide bonds in a wide variety of linear and cyclic compounds. mdpi.com They are involved in numerous metabolic pathways, including the breakdown of purine (B94841) and pyrimidine (B1678525) rings. researchgate.netnih.gov These enzymes often function as metalloenzymes, with zinc being a common cofactor. oatext.com
A specific example relevant to histidine hydantoin metabolism is the ErtD enzyme from Burkholderia sp. HME13. researchgate.net ErtD has been identified and characterized as a hydantoin-5-propionic acid amidohydrolase, placing it within the cyclic amidohydrolase family. Functional analysis confirmed its role in the ergothioneine utilization pathway. Gene expression studies revealed that the ertD gene is inducible; its expression in Burkholderia cells is significantly higher (3.3-fold) when grown in a medium containing ergothioneine compared to a standard Luria-Bertani medium. researchgate.net This inducibility strongly suggests that ErtD's primary physiological function is linked to the catabolism of ergothioneine. researchgate.net
Molecular characterization of the purified ErtD enzyme showed that it is a metal-dependent hydrolase, with manganese (Mn2+) being the identified metal ion cofactor. researchgate.net This aligns with the general understanding of hydantoinases, which contain a binuclear metal center in their active site that is crucial for catalysis. researchgate.net
Reaction Kinetics and pH/Temperature Optima of Hydantoin-Cleaving Enzymes
The catalytic efficiency of hydantoin-cleaving enzymes is highly dependent on environmental factors such as pH and temperature. omicsonline.org Each enzyme has a characteristic optimal range for these parameters where its activity is maximal. unacademy.comslideshare.net
For the hydantoin-5-propionic acid amidohydrolase (ErtD) from Burkholderia sp. HME13, detailed kinetic studies have been performed. The enzyme exhibits Michaelis-Menten kinetics with a Kₘ value of 2.8 mM and a Vₘₐₓ value of 16 U/mg for its substrate, hydantoin-5-propionic acid. researchgate.net The optimal conditions for Mn²⁺-containing ErtD activity were determined to be a pH of 8.5 and a temperature of 45°C . The enzyme also demonstrates thermal stability at temperatures up to 45°C. researchgate.net
These optimal conditions can vary significantly among different hydantoinases, reflecting their adaptation to diverse host organisms and physiological roles. For instance, the D-phenylhydantoinase from E. coli has a similar optimal pH range of 8.0-8.5 but a slightly higher optimal temperature of 45-50°C. uniprot.org In contrast, a hydantoinase from the thermophilic bacterium Bacillus stearothermophilus functions optimally at a much higher temperature of 60–70°C and a pH of approximately 8.0. researchgate.net An enzyme system from Bacillus brevis shows lower optima, with a temperature of 30°C and a pH of 7.0–7.5. tandfonline.com
| Enzyme (Source) | Optimal pH | Optimal Temperature (°C) | Kinetic Parameters |
|---|---|---|---|
| Hydantoin-5-propionic acid amidohydrolase (ErtD) (Burkholderia sp. HME13) | 8.5 researchgate.net | 45 researchgate.net | Kₘ: 2.8 mM, Vₘₐₓ: 16 U/mg researchgate.net |
| D-phenylhydantoinase (Escherichia coli) | 8.0–8.5 uniprot.org | 45–50 uniprot.org | Data not available |
| Hydantoinase (Bacillus stearothermophilus) | ~8.0 researchgate.net | 60–70 researchgate.net | Data not available |
| Hydantoin-hydrolyzing system (Bacillus brevis) | 7.0–7.5 tandfonline.com | 30 tandfonline.com | Data not available |
Other Relevant Enzymes in the Histidine Catabolic Pathway
The broader pathway of histidine degradation involves several key enzymes that precede or follow the steps of hydantoin metabolism. Urocanase and formiminoglutamate deiminase are two such enzymes that play critical roles in processing intermediates of histidine breakdown.
Urocanase Activity and Mechanism
Urocanase, also known as urocanate hydratase (EC 4.2.1.49), catalyzes the second step in the conserved pathway of histidine catabolism. asm.orgwikipedia.org It acts on urocanate, the product of the first enzyme, histidase. The reaction catalyzed by urocanase is the hydration of the C=C double bond in the imidazole ring of urocanate to produce 4,5-dihydro-4-oxo-5-imidazolepropanoate, also known as imidazolone (B8795221) propionate. asm.orgwikipedia.org
Urocanase is typically a homodimer, and its mechanism is notable for its use of a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) molecule. asm.orgwikipedia.orgnih.gov Unlike most NAD⁺-dependent enzymes where the cofactor acts as a redox agent, in urocanase, NAD⁺ functions as a potent electrophile. asm.orgwikipedia.org The NAD⁺ molecule attacks the urocanate substrate, which facilitates a rearrangement and allows for the addition of a water molecule to complete the hydration reaction. wikipedia.org Structural studies of urocanase from Pseudomonas putida show that the substrate and the NAD⁺ cofactor are sequestered in a deep active site cavity, which likely opens and closes to allow substrate entry and product release. nih.gov An essential cysteine (sulfhydryl) group has also been identified as being important for the catalytic mechanism. wikipedia.orgnih.gov In some organisms, such as certain skin bacteria, urocanase plays a role in metabolizing cis-urocanic acid, which can help mitigate UV-induced skin damage. reachmd.com
Formiminoglutamate Deiminase
Following the ring-opening of imidazolone propionate, the resulting product is N-formimidoyl-L-glutamate (FIGLU). The metabolic fate of FIGLU can vary between organisms. asm.org One major pathway involves the enzyme formiminoglutamate deiminase (EC 3.5.3.13), also known as N-formimidoyl-L-glutamate iminohydrolase. ontosight.aiwikipedia.org
This enzyme catalyzes the hydrolysis of the imino group of FIGLU. ontosight.ai The reaction consumes one molecule of water and yields two products: N-formyl-L-glutamate and ammonia (NH₃). wikipedia.org This step is a critical part of histidine catabolism in certain bacteria, such as Pseudomonas, allowing for the eventual conversion of the carbon skeleton of histidine into glutamate. ontosight.aiwikipedia.org This pathway differs from the one found in many vertebrates, where FIGLU is processed by a different enzyme, formimidoyltransferase, which transfers the formimino group to tetrahydrofolate. medlineplus.govmedlineplus.gov
Relationship to One-Carbon Metabolism Enzymes
The metabolism of histidine is intricately linked with one-carbon metabolism, a set of essential biochemical reactions that involve the transfer of one-carbon units. This connection is primarily established through the catabolic pathway of L-histidine, which generates intermediates that directly interact with enzymes of the folate and, by extension, the methionine cycle. A key metabolite in a related pathway, hydantoin-5-propionate, has been observed in connection with disorders of folate and vitamin B12 metabolism, underscoring this relationship. loinc.org
The degradation of L-histidine converges with one-carbon metabolism at the level of N-formiminoglutamate (FIGLU). In this pathway, L-histidine is converted through a series of enzymatic steps to FIGLU. The enzyme glutamate formiminotransferase then catalyzes the transfer of the formimino group from FIGLU to tetrahydrofolate (THF), a central coenzyme in one-carbon metabolism. This reaction yields glutamate and N5-formiminotetrahydrofolate. N5-formiminotetrahydrofolate can then be converted to other THF derivatives that carry one-carbon units in various oxidation states, which are utilized in the synthesis of purines, thymidylate, and in the remethylation of homocysteine to methionine.
A related pathway in histidine catabolism leads to the formation of hydantoin-5-propionate. ontosight.ai The appearance of hydantoin-5-propionic acid in urine is noted in individuals with disorders related to folate and vitamin B12 metabolism, which are integral to one-carbon transfer reactions. loinc.org The enzymatic pathway for the formation of hydantoin-5-propionate from L-histidine involves several steps. Notably, after the formation of formiminoglutamate (FIGLU), the enzyme formiminoglutamate deiminase is involved, followed by the action of hydantoinase to produce hydantoin-5-propionate. ontosight.ai
The link between histidine metabolism and one-carbon metabolism is therefore centered on the generation and transfer of a one-carbon unit from a histidine-derived intermediate to the folate pool. Enzymes such as glutamate formiminotransferase are central to this intersection. The presence of hydantoin-5-propionate in conditions of impaired one-carbon metabolism further highlights the metabolic interdependence.
Research Findings on the Intersection of Histidine Metabolism and One-Carbon Metabolism
| Intermediate/Metabolite | Associated Enzyme(s) | Role in One-Carbon Metabolism |
| N-formiminoglutamate (FIGLU) | Glutamate formiminotransferase | Donates a formimino group (a one-carbon unit) to tetrahydrofolate (THF). |
| Hydantoin-5-propionate | Formiminoglutamate deiminase, Hydantoinase | Its presence in urine is associated with disorders of folate and vitamin B12 metabolism, indicating a disruption in one-carbon pathways. loinc.orgontosight.ai |
| N5-formiminotetrahydrofolate | A carrier of a one-carbon unit within the folate cycle, which can be used for various biosynthetic reactions. |
This intricate connection demonstrates that the complete catabolism of histidine is dependent on a functional one-carbon metabolism pathway, specifically the availability of THF and the activity of enzymes responsible for the transfer of one-carbon units.
Chemical Synthesis and Derivatization of Hydantoin Analogues
Classic Synthetic Routes to Substituted Hydantoins
The Urech hydantoin (B18101) synthesis, first reported by Friedrich Urech in 1873, is a fundamental method for preparing hydantoins from amino acids. wikipedia.orgchemeurope.com The reaction involves treating an amino acid with potassium cyanate (B1221674) and hydrochloric acid. chemeurope.comresearchgate.netikm.org.my This process allows for the synthesis of a variety of hydantoin derivatives, many of which exhibit biological activity. researchgate.netikm.org.my
The synthesis begins with the N-carbamylation of an amino acid using potassium cyanate. beilstein-journals.org This is followed by an acid-catalyzed intramolecular cyclization to yield the hydantoin ring. researchgate.netikm.org.mybeilstein-journals.org The Urech synthesis is a versatile method that can be applied to various amino acids, including glycine, alanine, and phenylalanine. researchgate.net However, challenges have been reported with side-chain unprotected amino acids such as asparagine, glutamine, threonine, histidine, and cysteine. acs.org
A general scheme for the Urech hydantoin synthesis is presented below:
Step 1: N-Carbamylation: The amino group of the amino acid nucleophilically attacks the carbon atom of potassium cyanate, forming a ureido derivative.
Step 2: Cyclization: Under acidic conditions, the carboxyl group of the ureido derivative undergoes an intramolecular condensation with the terminal nitrogen of the urea (B33335) moiety, leading to the formation of the five-membered hydantoin ring and the elimination of a water molecule.
Research has focused on optimizing the reaction conditions, such as temperature and reaction time, to achieve high yields of the desired hydantoin products. researchgate.net
The Bucherer-Bergs reaction, discovered by Hans Theodor Bucherer and Walter Bergs, is a multicomponent reaction used to synthesize 5-substituted and 5,5-disubstituted hydantoins. mdpi.comwikipedia.orgalfa-chemistry.comambeed.comorganic-chemistry.org The classical approach involves the reaction of a carbonyl compound (an aldehyde or a ketone) with potassium cyanide and ammonium (B1175870) carbonate. wikipedia.orgalfa-chemistry.comambeed.com This one-pot synthesis is highly valued for its simplicity and efficiency in creating the hydantoin core structure. mdpi.comnih.gov
The reaction mechanism proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. alfa-chemistry.com This is followed by a reaction with ammonium carbonate to form an aminonitrile, which then undergoes cyclization to yield the hydantoin. wikipedia.orgalfa-chemistry.com An alternative pathway involves the initial condensation of the carbonyl with ammonia (B1221849) to form an imine, which is then attacked by cyanide to form the aminonitrile. wikipedia.org The aminonitrile then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid, which cyclizes to an imino-oxazolidinone that rearranges to the final hydantoin product. alfa-chemistry.com
Modifications to the Bucherer-Bergs reaction have been developed to improve yields and expand its scope. researchgate.net For instance, using cyanohydrins directly as starting materials has been found to be effective. wikipedia.org The use of alcoholic solvents, such as 50% ethanol, has also been shown to improve the reaction, particularly for aldehydes and ketones, leading to excellent yields. wikipedia.org
The following table summarizes the key reactants and products of the Bucherer-Bergs reaction:
| Reactants | Product |
| Carbonyl Compound (Aldehyde or Ketone) | 5-substituted or 5,5-disubstituted Hydantoin |
| Potassium Cyanide (or Sodium Cyanide) | |
| Ammonium Carbonate |
This interactive table summarizes the core components of the Bucherer-Bergs reaction.
The Biltz synthesis provides a direct route to 5,5-disubstituted hydantoins through the condensation of a 1,2-diketone with urea. mdpi.comresearchgate.netucl.ac.be This method is recognized for its atom and step economy. researchgate.net A well-known application of this synthesis is the preparation of the anticonvulsant drug Phenytoin (B1677684) from benzil (B1666583) and urea. mdpi.comucl.ac.be
The reaction is typically base-catalyzed and proceeds via a benzilic acid-type rearrangement. ucl.ac.be A significant challenge in the Biltz synthesis can be the formation of side products, such as glycolureides. ucl.ac.be To address this, modifications such as using a two-phase system (e.g., aqueous KOH/n-BuOH) with a phase transfer catalyst have been shown to increase the yield of the desired hydantoin. ucl.ac.be
Recent advancements have led to the development of the first enantioselective catalytic Biltz synthesis, which allows for the creation of thiohydantoins with high stereocontrol. nih.gov This asymmetric approach addresses a long-standing challenge in controlling the stereochemistry of the Biltz reaction. researchgate.netnih.gov
Modern Approaches in Hydantoin Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to hydantoin synthesis has proven to be highly effective. Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. asianpubs.org
Microwave-assisted protocols have been successfully applied to various classical hydantoin syntheses:
Urech Synthesis: A one-pot, two-step microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids has been developed. beilstein-journals.orgnih.gov This method, which uses water as a green solvent, allows for the rapid conversion of starting materials to products in under two hours and demonstrates broad functional group tolerance. beilstein-journals.orgnih.gov The process involves the initial N-carbamylation of the amino acid followed by acid-induced intramolecular cyclization, both steps being accelerated by microwave heating. beilstein-journals.org
Biltz Synthesis: The Biltz synthesis of phenytoin and its derivatives has been improved using microwave activation. ucl.ac.be This approach leads to a cleaner reaction and improved yields. ucl.ac.be
Solid-Phase Synthesis: Microwave assistance has also been integrated into the solid-phase synthesis of 3,5- and 1,3,5-substituted hydantoins. researchgate.net In this method, amino acids are loaded onto a resin and then treated with isocyanate, followed by microwave-induced intramolecular cyclization and cleavage from the resin. researchgate.net
The following table highlights the advantages of microwave-assisted hydantoin synthesis:
| Feature | Description |
| Reduced Reaction Time | Reactions that take hours under conventional heating can often be completed in minutes. beilstein-journals.orgasianpubs.org |
| Improved Yields | In many cases, microwave irradiation leads to higher isolated yields of the hydantoin product. ucl.ac.beasianpubs.org |
| Greener Chemistry | The use of environmentally benign solvents like water is often feasible, and the rapid reaction times contribute to energy efficiency. beilstein-journals.orgnih.gov |
| Enhanced Purity | Cleaner reactions with fewer side products are often observed. ucl.ac.be |
This interactive table summarizes the key benefits of employing microwave technology in the synthesis of hydantoins.
Transition metal catalysis offers sophisticated and milder alternatives to classical methods for hydantoin synthesis. rsc.org These catalytic systems can enable novel reaction pathways and provide access to a wider range of hydantoin structures.
One significant application of transition metal catalysis is in amidocarbonylation reactions . google.comgoogle.com This process involves the reaction of an aldehyde with a carboxamide (or urea precursor) and carbon monoxide in the presence of a transition metal catalyst to form N-acylamino acids, which can then be cyclized to hydantoins. google.com Palladium-based catalysts are commonly employed for this transformation. google.com For instance, a mixture of a palladium(II) compound, an ionic halide, and an acid can achieve high conversions and selectivities for the hydantoin product. google.com
Another innovative approach involves a tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, catalyzed by transition metals like silver. rsc.org This method allows for the connective synthesis of 5,5-disubstituted hydantoins from simple ester-derived starting materials in a one-pot reaction. rsc.org The process involves the amination of a silyl ketene acetal (B89532) followed by a base-induced intramolecular arylation and subsequent ring closure to the hydantoin. rsc.org
The following table provides examples of transition metals used in hydantoin synthesis:
| Transition Metal | Catalytic Application |
| Palladium (Pd) | Amidocarbonylation of aldehydes and ureas; intramolecular aminoarylation of alkenes. google.comacs.org |
| Rhodium (Rh) | Hydroamination reactions. acs.org |
| Iridium (Ir) | Catalytic synthesis. google.com |
| Cobalt (Co) | Amidocarbonylation reactions. google.com |
| Silver (Ag) | Catalyzed amination of silyl ketene acetals. rsc.org |
| Copper (Cu) | α-amination of esters. rsc.org |
This interactive table lists several transition metals and their roles in modern hydantoin synthesis.
Synthesis of Histidine Hydantoin Derivatives and Modified Analogues
The derivatization of the hydantoin core, particularly at the nitrogen and sulfur positions, allows for the exploration of a wider chemical space and the fine-tuning of biological activity.
N-alkylation of the hydantoin ring is a common strategy for creating derivatives with diverse properties. However, the alkylation of this compound is complicated by the presence of two reactive nitrogen atoms in the imidazole (B134444) ring (N-1 and N-3), leading to potential regioselectivity issues. scispace.com
The synthesis of N-alkylated histidine derivatives often requires careful selection of protecting groups and reaction conditions to achieve the desired regioselectivity. For example, the synthesis of N-tert-butyloxycarbonyl (Boc)-protected histidine can result in a mixture of regioisomers with the Boc group on either the N-1 or N-3 position of the imidazole ring. scispace.com Density functional theory (DFT) calculations have been employed to predict the regioselectivity of N-alkylation on the histidine imidazole ring, showing that the solvent can significantly influence the activation barrier for alkylation at the N-1 versus the N-3 position. scispace.com
A general method for the regioselective N-alkylation of the imidazole ring of histidine involves the use of protecting groups. For instance, Nα-Boc-Nτ-tosyl-L-histidine can be alkylated using a hindered alkoxide base like potassium tert-butoxide and an alkyl halide, such as methyl iodide, in a solvent like tetrahydrofuran (B95107) (THF). dokumen.pub This process allows for the selective alkylation at the Nπ position.
Table 2: Example of N-Alkylation of a Protected Histidine Derivative dokumen.pub
| Starting Material | Reagents | Product | Yield (%) |
| Nα-Boc-Nτ-tosyl-L-histidine | 1. Methyl iodide, 2. Potassium tert-butoxide in THF | Nα-Boc-Nπ-methyl-Nτ-tosyl-L-histidine | 62-66 |
This method provides a significant improvement in yield compared to older methods using sodium hydride. dokumen.pub
Thiohydantoins, where one or both carbonyl groups of the hydantoin ring are replaced by thiocarbonyl groups, are another important class of derivatives with a broad spectrum of biological activities. asianpubs.org The most common synthetic route to 2-thiohydantoins involves the reaction of α-amino acids or their esters with isothiocyanates. researchgate.net
The synthesis of 5-(4'-imidazolylmethyl)-3-phenyl-2-thiohydantoin hydrochloride has been achieved starting from L-histidine monohydrochloride. The procedure involves the reaction of the amino acid with phenyl isothiocyanate in a pyridine-water solution at a controlled pH, followed by cyclization of the resulting phenylthiocarbamyl (PTC) amino acid in the presence of hydrochloric acid. scispace.com
Table 3: Synthesis of Histidine-Derived Phenylthiohydantoin scispace.com
| Starting Material | Reagents | Product | Yield (%) |
| L-Histidine monohydrochloride | 1. Phenyl isothiocyanate, Pyridine/Water, NaOH | 5-(4'-Imidazolylmethyl)-3-phenyl-2-thiohydantoin hydrochloride | 80-90 |
| 2. N HCl, reflux |
The product was recrystallized from absolute ethanol. scispace.com This method provides a reliable route to the thiohydantoin analogue of histidine.
The formation of phenylthiohydantoin (PTH) derivatives is the cornerstone of the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus. dokumen.pub In this process, the N-terminal amino acid of a peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl derivative. Subsequent treatment with a strong anhydrous acid, such as trifluoroacetic acid, cleaves the N-terminal residue as a thiazolinone derivative, which then rearranges in an aqueous acidic solution to the more stable phenylthiohydantoin. dokumen.pub
This reaction is applicable to all amino acids, including histidine. The resulting PTH-histidine can then be identified by chromatographic techniques, such as high-performance liquid chromatography (HPLC), thereby revealing the identity of the N-terminal amino acid of the original peptide. The stepwise nature of the Edman degradation allows for the sequential determination of the amino acid sequence of a peptide. dokumen.pub
Regio- and Stereoselectivity in Hydantoin Synthesis
Achieving control over regio- and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound derivatives. The presence of multiple reactive sites and a chiral center necessitates careful consideration of reaction conditions and synthetic design.
The regioselectivity of reactions involving the imidazole ring of histidine is a significant challenge. As discussed in the context of N-alkylation (Section 4.3.1), the two nitrogen atoms of the imidazole ring exhibit different reactivities, which can be influenced by solvents and protecting groups. scispace.com For instance, in the alkylation of Boc-histidine methyl ester, a 1:1 mixture of N-1 and N-3 isomers is often obtained under conventional conditions. scispace.com Achieving regioselectivity often requires a multi-step process involving protection and deprotection strategies. scispace.com
Stereoselectivity in hydantoin synthesis is crucial when starting from chiral amino acids like L-histidine to avoid racemization. The use of enantiopure protected amino acids can lead to the formation of enantiopure 1,5-substituted hydantoins without epimerization under certain conditions. organic-chemistry.org For example, the reaction of an aldehyde with potassium cyanide and ammonium carbonate can yield a hydantoin, and if the starting aldehyde is chiral, this can lead to the formation of a diastereomeric mixture of hydantoins. beilstein-journals.org The development of stereoselective synthetic methods, such as those employing chiral auxiliaries or catalysts, is an active area of research. For instance, a stereoselective synthesis of hydantoin derivatives has been reported through a bio-activated intramolecular anti-aza-Michael addition, which proceeds with high stereoselectivity.
Biochemical and Molecular Interactions of Histidine Hydantoin
Role as an Intermediate in Amino Acid Catabolism
Hydantoin-5-propionate is a central intermediate in one of the primary catabolic pathways of L-histidine. ontosight.aizfin.org In mammals, the breakdown of excess histidine occurs mainly in the liver and skin. nih.govnih.gov This metabolic route, known as the histidine catabolic process, converts L-histidine into metabolites that can enter the tricarboxylic acid (TCA) cycle. unimi.itwikipedia.org
The pathway proceeds through several enzymatic steps:
Deamination: The process begins with the non-oxidative deamination of L-histidine by the enzyme histidine ammonia-lyase (HAL) , also known as histidase. This reaction releases ammonia (B1221849) and produces trans-urocanic acid (trans-urocanate). nih.govwikipedia.org
Hydration: trans-Urocanate is then hydrated by the enzyme urocanase to form 4-imidazolone-5-propionate. wikipedia.org
Hydrolysis: The imidazole (B134444) ring of 4-imidazolone-5-propionate is hydrolytically cleaved by imidazolonepropionase , yielding N-formiminoglutamate (FIGLU). wikipedia.org
| Step | Precursor | Enzyme | Product |
| 1 | L-Histidine | Histidine ammonia-lyase (HAL) | trans-Urocanate |
| 2 | trans-Urocanate | Urocanase | 4-Imidazolone-5-propionate |
| 3 | 4-Imidazolone-5-propionate | (Oxidation) | Hydantoin-5-propionate |
| 4 | 4-Imidazolone-5-propionate | Imidazolonepropionase | N-Formiminoglutamate |
| 5 | Hydantoin-5-propionate | Hydantoinase | N-Carbamyl-L-glutamate |
Interactions with Enzyme Active Sites
The imidazole side chain of histidine itself is frequently found in the active sites of enzymes, where its ability to act as both a proton donor and acceptor at physiological pH makes it a versatile catalyst. reddit.comnih.govquora.com This property is fundamental to the mechanisms of enzymes like serine proteases and carbonic anhydrases. wikipedia.orgnih.govlibretexts.org The interactions of histidine hydantoin (B18101), as a substrate, are governed by the specific architecture of the active sites of the enzymes that metabolize it.
The binding of a substrate to an enzyme's active site is a critical determinant of catalytic efficiency. The affinity of histidine hydantoin for its metabolizing enzymes, such as hydantoinase, dictates the rate of its conversion. Hydantoinases, also known as dihydropyrimidinases, are a class of enzymes that catalyze the hydrolytic ring-opening of hydantoin structures. kyoto-u.ac.jpnih.gov These enzymes are found across various organisms, from bacteria to animals. kyoto-u.ac.jp
While specific binding affinity (KD) or Michaelis constant (Km) values for the interaction between this compound and its specific hydantoinase are not extensively documented in readily available literature, studies on related enzymes provide insight. For instance, research on hydantoinases from various microbial sources shows a wide range of substrate specificities and affinities, often measured in the millimolar (mM) range. nih.gov The binding is driven by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the hydantoin ring and amino acid residues in the enzyme's active site. nih.gov Molecular docking studies on other hydantoin derivatives have shown that the hydantoin ring can act as a pharmacophoric group, forming key hydrogen bonds with residues in the enzyme's active site. nih.gov
The catalytic cycle begins with the formation of a temporary enzyme-substrate complex. savemyexams.com When this compound enters the active site of a hydantoinase, it binds in a specific orientation that positions the scissile amide bond for catalysis. savemyexams.comgdcollegebegusarai.com The active site provides a microenvironment that is complementary in shape and chemical properties to the substrate. savemyexams.com
The formation of the hydantoin-5-propionate-hydantoinase complex involves precise positioning facilitated by amino acid residues within the active site. In many related amidohydrolases, the active site contains a metal cofactor, often zinc, which is coordinated by histidine residues. nih.govnih.gov This metal ion plays a crucial role by activating a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the hydantoin ring. nih.gov This leads to the formation of a tetrahedral intermediate, which is stabilized by the enzyme before the ring is cleaved and the product, N-carbamyl-L-glutamate, is released. nih.govkegg.jp
Influence on Cellular Metabolic Fluxes
The metabolism of histidine, including the formation and breakdown of this compound, is integrated with central metabolic pathways, thereby influencing cellular metabolic fluxes. The catabolism of histidine ultimately produces glutamate (B1630785). nih.gov Glutamate is a pivotal molecule that links amino acid metabolism with carbohydrate metabolism through its conversion to α-ketoglutarate, which feeds into the TCA cycle for energy production or serves as a precursor for biosynthesis. unimi.it
Furthermore, the histidine biosynthetic pathway itself is metabolically connected to the de novo synthesis of purines through the shared intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). unicam.itresearchgate.net Perturbations in histidine catabolism, which would affect the levels of intermediates like hydantoin-5-propionate, can therefore have broader consequences on nucleotide pools and nitrogen metabolism. unicam.itbiorxiv.org For example, studies in prostate cancer cells have highlighted that dysregulation in the metabolism of amino acids, including histidine, is a key feature of cancer progression, affecting processes like inflammation and immunity through the production of metabolites like histamine. mdpi.com
Occurrence and Biotransformation in Microorganisms
Hydantoin and its derivatives are intermediates in the degradation of various compounds in nature, including purine (B94841) nucleotides and amino acids like histidine. kyoto-u.ac.jp Consequently, many microorganisms have evolved enzymatic systems to metabolize these compounds, often utilizing them as sources of carbon and nitrogen. kyoto-u.ac.jpmdpi.comcore.ac.uk
The metabolism of hydantoin-5-propionate is a feature of both bacterial and fungal metabolic pathways. cam.ac.ukkegg.jp In bacteria such as Pseudomonas and Agrobacterium, the histidine utilization (hut) pathway is highly conserved and enables the use of histidine as a nutrient source. mdpi.comcore.ac.ukuni-muenchen.de Microbial hydantoinases (cyclic amidases) are key enzymes in this process, responsible for the hydrolytic cleavage of the hydantoin ring. nih.gov
The reaction catalyzed in microorganisms is analogous to that in mammals: Hydantoin-5-propionate + H₂O ⇌ N-Carbamyl-L-glutamate kegg.jp
This reaction is catalyzed by a D- or L-stereospecific hydantoinase. nih.govcore.ac.uk The resulting N-carbamyl-L-glutamate is then further hydrolyzed to L-glutamate, ammonia, and carbon dioxide. This metabolic capability is not only important for the organism's survival but has also been harnessed for industrial biotechnology. The stereoselective nature of microbial hydantoinases and N-carbamoylases is exploited for the production of optically pure D- and L-amino acids from racemic synthetic hydantoins. kyoto-u.ac.jpnih.govcore.ac.uk
In fungi, histidine metabolism is also a well-established pathway. kegg.jp While specific details on fungal metabolism of this compound are less abundant, filamentous fungi and yeasts possess histidine kinase receptors and metabolic pathways that respond to environmental cues and nutrient availability, including amino acids. nih.govnih.gov The presence of hydantoinase activity in fungi suggests they can also process intermediates like hydantoin-5-propionate, integrating it into their central metabolism. cam.ac.uk
Utilization in Microbial Growth
This compound can serve as a source of essential nutrients for various microorganisms. The ability of microbes to utilize histidine and its derivatives is crucial for their survival, especially in environments where these compounds are prevalent. mdpi.com The catabolic pathway of histidine is a highly conserved process among bacteria, allowing them to use this amino-acid as a source of carbon, nitrogen, and energy. mdpi.com
Microbial hydantoinases are enzymes that play a key role in the breakdown of hydantoin and its derivatives. nih.gov These enzymes catalyze the hydrolytic cleavage of the hydantoin ring, making the constituent atoms available for microbial metabolism. nih.gov While direct studies on the specific utilization of this compound for microbial growth are limited, the well-established pathways for histidine and hydantoin metabolism in various bacteria suggest that microorganisms possessing the necessary enzymatic machinery can likely utilize this compound.
Several bacterial genera, including Pseudomonas, Bacillus, and Geobacillus, have been shown to possess the genetic and enzymatic capacity to catabolize histidine. mdpi.comuni-muenchen.de For instance, Geobacillus kaustophilus, a thermophilic bacterium, has a gene encoding for histidine ammonia-lyase, a key enzyme in the histidine degradation pathway. mdpi.com Similarly, Pseudomonas putida can utilize histidine as a carbon and nitrogen source through the action of specific transporters and catabolic enzymes. uni-muenchen.de
The breakdown of the hydantoin ring is facilitated by a class of enzymes known as hydantoinases. These enzymes are classified as cyclic amidases and are involved in the reversible hydrolysis of hydantoins. nih.gov The products of this hydrolysis can then enter central metabolic pathways. The presence of both histidine catabolism and hydantoin-cleaving capabilities in a microorganism would theoretically enable it to utilize this compound for growth.
| Microorganism | Relevance to Histidine/Hydantoin Utilization |
| Pseudomonas putida | Can utilize histidine as a source of carbon and nitrogen. uni-muenchen.de |
| Geobacillus kaustophilus | Possesses the gene for histidine ammonia-lyase, an enzyme in the histidine degradation pathway. mdpi.com |
| Various Bacteria | Many bacteria possess hydantoinase enzymes capable of cleaving the hydantoin ring. nih.gov |
Role of Histidine (parent compound) in Protein Function and Catalysis
The parent compound, histidine, is an amino acid with a unique imidazole side chain that plays a multifaceted and critical role in the structure and function of proteins. numberanalytics.com Its ability to act as a proton donor and acceptor at physiological pH, as well as its capacity to coordinate with metal ions, makes it a frequent and vital component of enzyme active sites. numberanalytics.comwikipedia.org
Histidine Residues in Enzyme Catalytic Triads
A catalytic triad (B1167595) is a common motif found in the active sites of many enzymes, consisting of three amino acid residues that work in concert to catalyze a reaction. iimcb.gov.pl Histidine is a central component of the most common serine-histidine-aspartate catalytic triad. bakerlab.org
In this arrangement, the imidazole side chain of the histidine residue acts as a general base, abstracting a proton from the hydroxyl group of a serine residue. iimcb.gov.pllibretexts.org This deprotonation increases the nucleophilicity of the serine, enabling it to launch a nucleophilic attack on the substrate. iimcb.gov.pllibretexts.org The third member of the triad, typically an aspartate or glutamate residue, electrostatically stabilizes the resulting positively charged histidine, thereby facilitating the proton transfer. researchgate.net This intricate interplay allows for the efficient cleavage of peptide or ester bonds. bakerlab.org
The orientation of the histidine within the triad is crucial. Two configurations, Nε- and Nδ-configured, are possible depending on which nitrogen of the imidazole ring interacts with the nucleophile. iimcb.gov.pl In serine proteases, the Nε-configured triad is almost exclusively found because it better supports the difficult proton transfer from serine during catalysis. iimcb.gov.pl
| Enzyme Class | Role of Histidine in Catalytic Triad |
| Serine Proteases | Acts as a general base to activate the serine nucleophile. iimcb.gov.pllibretexts.org |
| Cysteine Proteases | Functions similarly to serine proteases, activating the cysteine nucleophile. iimcb.gov.pl |
| Esterases/Lipases | Participates in the hydrolysis of ester bonds through a similar catalytic mechanism. iimcb.gov.pl |
Metal Ion Coordination by Histidine
The imidazole side chain of histidine is an excellent ligand for a variety of metal ions, including zinc, copper, iron, and nickel. nih.govontosight.airsc.org This coordination is fundamental to the function of numerous metalloproteins and enzymes. ontosight.ai The nitrogen atoms of the imidazole ring can donate lone pairs of electrons to form coordinate bonds with metal ions. rsc.org
In many cases, histidine residues are part of the primary coordination sphere of the metal ion, directly influencing its catalytic activity and structural stability. nih.gov For example, in carbonic anhydrase, three histidine residues coordinate to a zinc ion, which is essential for the hydration of carbon dioxide. numberanalytics.comontosight.ai The geometry and orientation of the metal ion relative to the histidine residues are critical for enzymatic function. nih.gov
Histidine-rich proteins and peptide sequences, often referred to as "His-tags," are widely used in biotechnology for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC). rsc.organnualreviews.org This technique leverages the strong affinity of the polyhistidine tag for immobilized metal ions like nickel or cobalt. rsc.org
| Metal Ion | Biological Role Involving Histidine Coordination | Example Protein/Enzyme |
| Zinc (Zn²⁺) | Catalysis, structural stability | Carbonic Anhydrase, Alcohol Dehydrogenase numberanalytics.comontosight.ai |
| Copper (Cu²⁺) | Electron transfer, oxygen transport | Cytochrome c oxidase, Hemocyanin nih.gov |
| Iron (Fe²⁺/Fe³⁺) | Oxygen transport, electron transfer | Hemoglobin, Cytochromes ontosight.ai |
| Nickel (Ni²⁺) | Catalysis | Urease rsc.org |
Proton Transfer Mechanisms Involving Histidine
The imidazole side chain of histidine has a pKa value near physiological pH (around 6.0), which allows it to act as both a proton donor and acceptor in biological reactions. numberanalytics.comnih.gov This property makes histidine a key player in proton transfer mechanisms, often referred to as a "proton shuttle." wikipedia.orgnih.gov
In enzyme-catalyzed reactions, a histidine residue can abstract a proton from one part of a substrate or another amino acid and transfer it to another molecule, such as water or another part of the substrate. wikipedia.org This ability is crucial for many enzymatic reactions, including those catalyzed by carbonic anhydrases, where a histidine proton shuttle facilitates the rapid removal of protons from the active site, regenerating the enzyme for the next catalytic cycle. wikipedia.org
The rate of proton exchange and the interconversion between the different protonation states of the imidazole ring can be rate-limiting steps in enzymatic catalysis. nih.gov The dynamics of these proton transfers are complex and can be influenced by the local protein environment, including hydrogen bonding and the presence of nearby charged groups. nih.gov Studies using nuclear magnetic resonance (NMR) have been instrumental in elucidating the kinetics of these proton transfer processes. nih.govcaltech.edu
| Proton Transfer Role | Description |
| General Acid | The protonated imidazolium (B1220033) form of histidine can donate a proton to a substrate or intermediate, facilitating a reaction. wou.edu |
| General Base | The neutral imidazole form can accept a proton, activating a nucleophile or facilitating the removal of a proton from a substrate. wou.edu |
| Proton Shuttle | Histidine can rapidly transfer protons between different molecules or different parts of the active site. wikipedia.org |
Advanced Structural and Computational Studies of Hydantoins
X-ray Crystallography of Hydantoin (B18101) Derivatives
While a specific crystal structure for histidine hydantoin is not prominently available in public databases, extensive crystallographic work has been performed on related hydantoin and histidine derivatives, providing a strong basis for understanding its likely structural features. For instance, studies on hydantoins derived from other amino acids, such as L-leucine, have successfully determined their absolute configuration and detailed the geometry of the hydantoin ring. acs.org In one such case, the hydantoin ring was found to be nearly planar, with only slight deviations. acs.org The exocyclic angles around the nitrogen atoms are typically larger than the endocyclic angle, a common feature of the hydantoin scaffold. acs.org
Similarly, X-ray diffraction has been used to confirm the structures of various N-alkylated 5,5-diphenylhydantoin derivatives and other complex hydantoins, providing foundational data for further computational analysis. preprints.orgnih.gov These studies often reveal extensive networks of hydrogen bonds, which are crucial for stabilizing the crystal structure. nih.gov For example, the crystal structure of 2-cyanoguanidinophenytoin, a hydantoin derivative, was stabilized by both inter- and intramolecular hydrogen bonds. nih.gov
Table 1: Example Crystallographic Data for a Hydantoin Derivative (Compound 6e from Source acs.org)
| Parameter | Value |
|---|---|
| Chemical Formula | C13H22N2O2 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Absolute Configuration at C5 | S |
| Hydantoin Ring Deviation from Planarity | Slight (max deviation 0.044(1) Å for C5) |
| Key Feature | The skeleton consists of a five-membered hydantoin ring, a cyclohexane (B81311) ring attached to N3, and an isobutyl group attached to C5. acs.org |
Conformational Analysis of Hydantoin Scaffolds
The hydantoin ring serves as a privileged scaffold in medicinal chemistry, partly due to its defined conformational properties. nih.govnih.gov Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt and their relative energies. This is achieved through a combination of experimental techniques (NMR, FTIR, CD) and computational modeling. nih.govnih.govacs.org
Studies on hydantoin-based peptidomimetics show that the scaffold can project its substituents in positions that mimic secondary protein structures like β-turns and α-helices. nih.govnih.govacs.org Modeling experiments indicate that these conformations are often kinetically accessible at room temperature and can interchange without significant energy penalties. acs.org While an open α-helix conformation may be slightly favored in computational models, the more compact β-turn conformation is often preferred in solution and in the solid state. nih.govnih.gov The unique structure of the hydantoin core, with its hydrogen bond donors (N-H groups) and acceptors (C=O groups), is key to its ability to form stable, folded structures. preprints.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict and visualize the behavior of molecules over time at an atomic level. nih.govnih.gov These methods are invaluable for exploring conformational landscapes, studying molecular flexibility, and understanding interaction dynamics.
MD simulations have been applied to various systems involving hydantoins and histidines. For example, simulations of the sodium-benzylhydantoin transport protein (Mhp1) were crucial in elucidating its transport mechanism, revealing how large-scale movements of transmembrane helices facilitate the movement of hydantoin substrates. nih.gov In another study, molecular modeling combined with MD simulation was used to predict the three-dimensional structure of a cytochrome b₅ protein tagged with a chain of six histidine residues ((His)₆-tag). nih.gov The simulation showed that the (His)₆-tag adopted a helical conformation that packed against the protein through a series of salt bridges, hydrogen bonds, and hydrophobic interactions, without significantly altering the protein's active site. nih.gov This demonstrates the types of non-covalent interactions the histidine side chain readily forms.
For an individual this compound molecule, MD simulations could be used to:
Predict its most stable conformations in different solvents.
Analyze the dynamics of the bond connecting the histidine side chain to the hydantoin ring.
Simulate how the molecule interacts with water and other solvent molecules.
Explore its behavior under different temperature and pressure conditions.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. pvamu.edursc.org It is highly effective for calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's reactivity and optical properties. nih.govresearchgate.net
DFT studies have been performed on both L-histidine and various hydantoin derivatives. preprints.orgnih.gov For L-histidine crystals, DFT calculations determined an insulating band gap of approximately 4.38 eV and revealed strong optical absorption for UV photons, suggesting its potential as a UV collector. nih.gov For N-alkylated 5,5-diphenylhydantoin derivatives, DFT calculations were used to reproduce geometric parameters obtained from X-ray crystallography and to analyze electronic properties, showing that reactivity was relatively similar across the derivatives. preprints.org
Applying DFT to this compound would allow for the calculation of key electronic parameters.
Table 2: Predicted Electronic Properties from DFT (Hypothetical for this compound based on related studies)
| Property | Description and Significance | Reference Insight |
|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large gap indicates high kinetic stability. | DFT studies on related systems calculate this gap to predict stability and reactivity. nih.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions, which are key for predicting non-covalent interactions. | Used to identify sites for electrophilic and nucleophilic attack. |
| Hirshfeld Charge Analysis | A method to partition the electron density and assign charges to individual atoms, showing how charge is distributed across the molecule. | Calculations on GO-histidine systems showed a significant charge transfer from the amino acid to the graphene oxide sheet. arxiv.org |
| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and interaction with electric fields. | Calculated in DFT studies of novel hydantoin complexes to understand their properties. researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
This technique has been widely applied to hydantoin derivatives and other heterocyclic compounds. preprints.orgnih.govscirp.org These analyses consistently reveal that crystal packing is dominated by a combination of hydrogen bonds and weaker van der Waals interactions. nih.gov The most significant contributions typically come from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov For example, in the crystal structure of a brominated diphenylhydantoin derivative, H···H interactions accounted for 51.0% of the total Hirshfeld surface, with C···H/H···C (21.3%) and O···H/H···O (12.4%) also being major contributors. nih.gov
For this compound, a Hirshfeld analysis would be expected to highlight the critical role of hydrogen bonding. The N-H groups of both the hydantoin and imidazole (B134444) rings, along with the hydantoin's carbonyl oxygens and the imidazole's non-protonated nitrogen, would all serve as key sites for strong hydrogen-bond interactions, which would be clearly visible as distinct red spots on the dnorm surface map.
Table 3: Example Hirshfeld Surface Interaction Contributions for a Hydantoin Derivative (from Source nih.gov)
| Interaction Type | Contribution to Crystal Packing (%) |
|---|---|
| H···H | 51.0% |
| C···H/H···C | 21.3% |
| Br···H/H···Br | 12.8% |
| O···H/H···O | 12.4% |
Molecular Docking Studies with Biological Targets (e.g., enzymes, excluding pharmacological targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is widely used in drug discovery and for understanding the molecular basis of enzyme-substrate interactions. tsijournals.comnih.gov
While specific docking studies on this compound are not readily found, research on related hydantoin derivatives provides excellent insight into the methodology. In one study, hydantoins and thiohydantoins derived from various amino acids were investigated as inhibitors of the enzyme Canavalia ensiformis urease. nih.gov Molecular docking simulations were performed to understand how these molecules bind to the enzyme. The results showed that the hydantoin ring itself can act as a key pharmacophoric group, forming hydrogen bonding interactions with critical amino acid residues in the enzyme's active or allosteric sites. nih.gov For example, the thiohydantoin derived from L-valine was identified as a potent inhibitor, and docking studies helped to elucidate its binding mode. nih.gov
Similarly, docking has been used to screen for inhibitors of cholesterol oxidase and enzymes in the histidine biosynthesis pathway. preprints.orgnih.gov In a hypothetical docking study of this compound with an enzyme like urease, the model would likely show:
Hydrogen bonds between the hydantoin N-H and C=O groups and polar residues in the enzyme's binding pocket.
Additional interactions, such as π-π stacking or hydrogen bonds, involving the imidazole ring of the histidine side chain, which could confer specificity and higher affinity.
Hydrophobic interactions involving the methylene (B1212753) bridge of the side chain.
These computational studies are crucial for generating hypotheses about a molecule's biological function and guiding further experimental work.
Q & A
Q. What are the established methods for synthesizing histidine hydantoin derivatives, and how can researchers optimize reaction conditions for reproducibility?
To synthesize this compound derivatives, classical methods include the Bucherer-Bergs reaction and base-promoted cyclization of urea derivatives. Recent advances emphasize green chemistry approaches, such as solvent-free mechanochemical synthesis or microwave-assisted reactions, which improve yield and reduce waste . For optimization:
-
Protocol : Use resin-bound intermediates (e.g., Fmoc-Lys(Mtt)-Lys(Alloc)) to introduce diversity via orthogonal deprotection .
-
Characterization : Confirm purity via HPLC and identity via / NMR. Compare melting points with literature values to detect impurities.
-
Data Table :
Method Yield (%) Reaction Time Key Conditions Bucherer-Bergs 65–75 24–48 h Ammonia, 80°C Microwave-assisted 85–90 30 min DMF, 120°C, 300 W
Q. How can researchers characterize the structural properties of this compound using crystallography and spectroscopy?
- X-ray Crystallography : Resolve the hydantoin ring planarity (max deviation: ±0.012 Å for N1) and bond lengths (e.g., N11–C12 = 1.349 Å) to confirm π-conjugation .
- NMR : Use NMR to distinguish hydantoin isoforms (e.g., oxazolone vs. hydantoin) by comparing chemical shifts .
- IR Spectroscopy : Identify characteristic absorption bands (e.g., C=O stretching at ~1750 cm) .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) resolve discrepancies in the proposed mechanisms of hydantoin oxidation?
In permanganate-mediated oxidation, internal vs. external KIEs (e.g., ) indicate whether C–H bond cleavage is rate-determining. Discrepancies arise from:
- Solvent Effects : Polar solvents stabilize transition states, altering KIE values .
- Oxidant Solubility : Super-stoichiometric oxidant concentrations may mask secondary isotope effects .
- Methodology : Conduct competition experiments (e.g., C5–D vs. protiated hydantoin) and compare initial rates under controlled stoichiometry .
Q. What strategies can address structural isomerism and epimerization in this compound derivatives during synthesis and storage?
- Isomer Identification : Use LC/MS co-injection with synthetic standards to confirm hydantoin isoforms .
- Epimerization Mitigation : Avoid alkaline conditions (pH > 9) and store samples at 4°C in inert atmospheres .
- Conformational Analysis : Calculate torsion angles (e.g., N13–C17–C18–C20 = -175.6°) to assess isobutyl group orientation .
Q. How do histidine residues influence the coordination chemistry of hydantoin-metal complexes?
Histidine’s imidazole ring enables Zn coordination in metalloproteinases (e.g., ADAM17), forming ternary complexes. Key steps:
Q. How can researchers design hydantoin-based libraries for structure-activity relationship (SAR) studies in ion channel modulation?
-
Diversity Introduction : Employ solid-phase synthesis with two points of diversity (e.g., acyl and guanidine groups) .
-
Screening Protocol : Use patch-clamp electrophysiology to assess TRPV1 blockade efficacy.
-
SAR Table :
Derivative R Group IC (nM) Solubility (mg/mL) HD-01 Benzoyl 120 ± 15 0.45 HD-02 Cyclohexyl 85 ± 10 0.32
Methodological Considerations
Q. How should researchers handle conflicting data in hydantoin reaction mechanisms?
- Variable Control : Standardize solvent (e.g., DMF vs. acetonitrile) and oxidant solubility .
- Computational Validation : Perform DFT calculations to compare energy barriers for alternative pathways (e.g., C–H abstraction vs. electron transfer) .
Q. What are best practices for reporting hydantoin synthesis and characterization in peer-reviewed journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
